molecular formula C12H14F3NO B8134845 N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine

Cat. No.: B8134845
M. Wt: 245.24 g/mol
InChI Key: WVFZWKKDWAALRT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Substitution on the Benzene Ring: The introduction of the methoxy and trifluoromethyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions. Methoxylation can be done using methanol in the presence of an acid catalyst, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and a suitable base.

    Formation of the Benzylamine Moiety: The benzylamine moiety can be synthesized through reductive amination of the corresponding benzaldehyde with ammonia or an amine, using reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-(2-methoxybenzyl)-amine: Lacks the trifluoromethyl group, which may result in different electronic properties and biological activity.

    Cyclopropyl-(2-trifluoromethylbenzyl)-amine: Lacks the methoxy group, potentially affecting its solubility and reactivity.

    Cyclopropyl-(2-methoxy-5-methylbenzyl)-amine: Substitutes a methyl group for the trifluoromethyl group, altering its steric and electronic characteristics.

Uniqueness

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine is unique due to the combination of the cyclopropyl group, methoxy group, and trifluoromethyl group. This combination imparts distinct electronic, steric, and lipophilic properties, making it a versatile compound for various applications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in drug molecules.

Properties

IUPAC Name

N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFZWKKDWAALRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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